molecular formula C22H16Cl2N2OS2 B5201101 1-(1,3-benzothiazol-2-ylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol

1-(1,3-benzothiazol-2-ylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol

Cat. No. B5201101
M. Wt: 459.4 g/mol
InChI Key: GTWIFVSZNFOKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzothiazol-2-ylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol, also known as BTCP, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-ylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and acetylcholine, two neurotransmitters that are important for cognitive function and motor control.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-ylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which can help to protect cells from oxidative damage. It has also been found to reduce inflammation and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1,3-benzothiazol-2-ylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it can be difficult to obtain in large quantities, which can make it expensive to use in experiments.

Future Directions

There are several potential future directions for research on 1-(1,3-benzothiazol-2-ylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer, as it has been found to have anticancer properties. Additionally, further research could be done to understand the mechanism of action of 1-(1,3-benzothiazol-2-ylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol and to identify other potential therapeutic applications.

Synthesis Methods

The synthesis method for 1-(1,3-benzothiazol-2-ylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol involves the reaction of 1,3-benzothiazole-2-thiol with 3,6-dichloro-9H-carbazole-9-ol in the presence of a base such as potassium carbonate. The resulting product is then treated with isopropyl alcohol to yield 1-(1,3-benzothiazol-2-ylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol.

Scientific Research Applications

1-(1,3-benzothiazol-2-ylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to have neuroprotective effects, as well as the ability to enhance cognitive function and memory.

properties

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2OS2/c23-13-5-7-19-16(9-13)17-10-14(24)6-8-20(17)26(19)11-15(27)12-28-22-25-18-3-1-2-4-21(18)29-22/h1-10,15,27H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWIFVSZNFOKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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